N-(2-ethoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a trimethoxyphenyl group attached to a triazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The compound’s structure allows it to bind to tubulin, disrupting the microtubule network within cells and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines and triazole-containing compounds. These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties . For example:
1,2,4-Triazole: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidine derivatives: These compounds are studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
N-(2-ETHOXYPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H27N5O5 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H27N5O5/c1-6-34-17-10-8-7-9-16(17)28-23(30)21-14(2)27-24-25-13-26-29(24)22(21)15-11-19(32-4)20(33-5)12-18(15)31-3/h7-13,22H,6H2,1-5H3,(H,28,30)(H,25,26,27) |
InChI Key |
KBIDHCXULDCYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4OC)OC)OC)C |
Origin of Product |
United States |
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